

Clinical Safety Profile & Potential Toxicity

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Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

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The following table summarizes the incidence of common adverse events (AEs) associated with **gedatolisib** from the phase 3 VIKTORIA-1 trial. These AEs are not direct drug interactions but represent on-target toxicities that could be exacerbated by comedications [1].

Adverse Event	Incidence (Gedatolisib + Fulvestrant + Palbociclib)	Incidence (Gedatolisib + Fulvestrant)
Stomatitis	69.2% (Grade 3: 19.2%)	56.9% (Grade 3: 12.3%)
Hyperglycemia	9.2%	11.5%

Inferred Drug Interaction Potential

Gedatolisib's mechanism of action and pharmacokinetic (PK) properties inform its potential interaction risks [2] [3].

- **Mechanism-based Risks:** As a potent **pan-PI3K and mTORC1/2 inhibitor**, **gedatolisib**'s primary interaction risks are **pharmacodynamic (PD)** [4] [3].
 - **Hyperglycemia:** Concomitant use with other diabetic medications that can cause hyperglycemia (e.g., corticosteroids) may require more aggressive blood glucose monitoring and management [1].

- **Stomatitis:** Drugs known to cause mucositis (e.g., certain chemotherapies) could potentially increase the risk and severity of oral inflammation [5] [1].
- **Pharmacokinetic Profile:** **Gedatolisib** is administered **intravenously once weekly** [2] [1]. This route of administration bypasses the gut and first-pass metabolism, potentially reducing interactions related to absorption and CYP enzymes in the liver and intestine. However, definitive metabolism and excretion data are not available in the search results.

Suggested Experimental Protocols for Interaction Studies

For researchers characterizing **gedatolisib**'s interaction potential, the following experimental approaches are recommended based on standard practices.

In Vitro Transporter Inhibition Assay

This protocol assesses if **gedatolisib** inhibits key ATP-binding cassette (ABC) drug efflux transporters.

- **Objective:** To determine if **gedatolisib** inhibits ABCB1 (P-gp), ABCG2 (BCRP), or ABCC1 (MRP1).
- **Cell Model:** Use MDCKII cells stably transfected with human *ABCB1*, *ABCG2*, or *ABCC1* [6].
- **Probe Substrates:**
 - ABCB1: Digoxin or [³H]-Vinblastine
 - ABCG2: [³H]-Mitoxantrone
 - ABCC1: [³H]-Daunorubicin
- **Procedure:**
 - Incubate cells with a fluorescent or radiolabeled probe substrate in the presence of escalating concentrations of **gedatolisib**.
 - Include positive control inhibitors (e.g., Ko143 for ABCG2).
 - Measure intracellular accumulation of the substrate over time using a microplate reader or scintillation counter.
 - Calculate the half-maximal inhibitory concentration (IC₅₀).

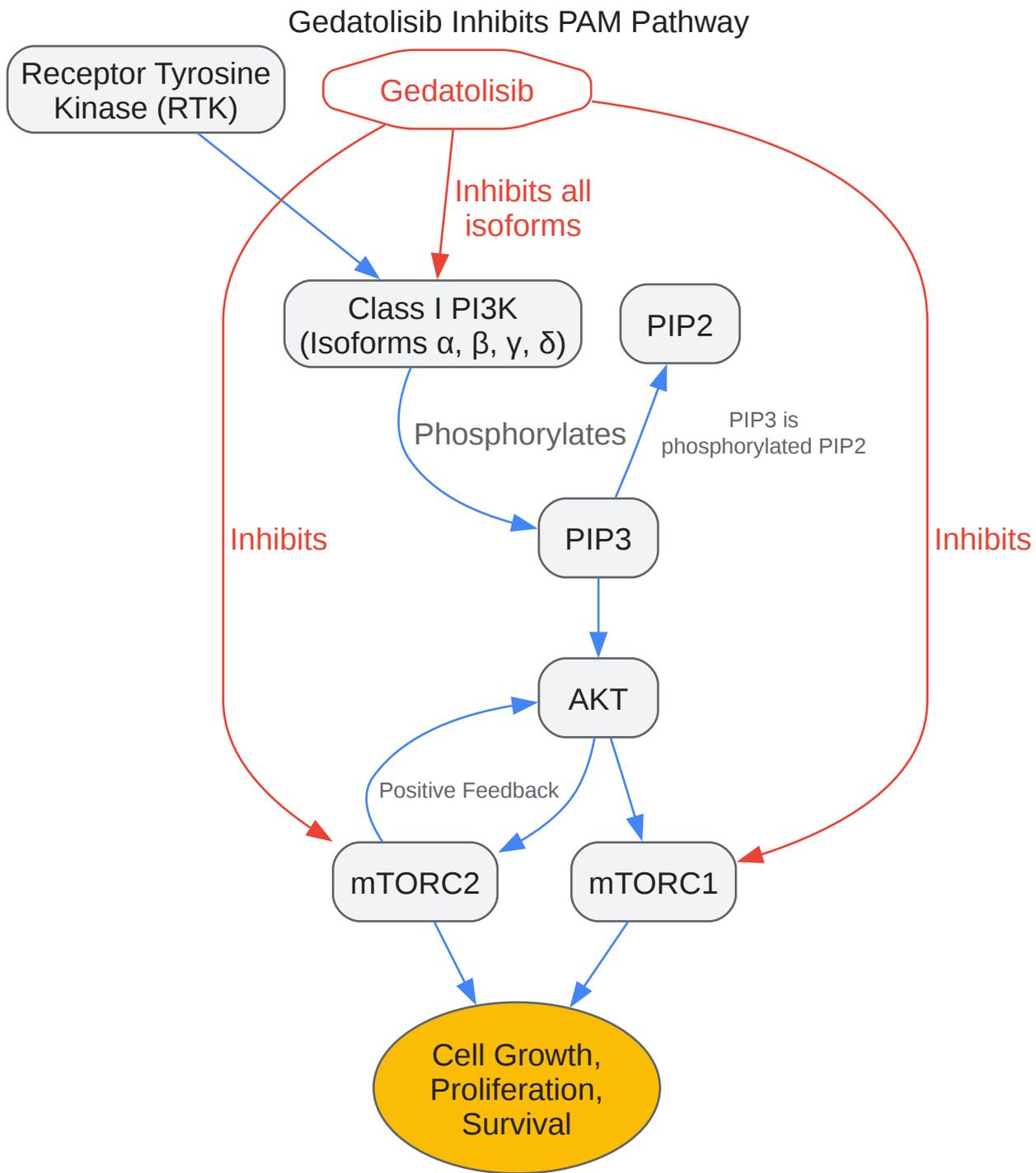
In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol evaluates if **gedatolisib** inhibits major CYP enzymes.

- **Objective:** To test **gedatolisib** as a direct inhibitor of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.
- **System:** Human liver microsomes or recombinant CYP enzymes.
- **Probe Reactions:**
 - CYP3A4: Testosterone 6 β -hydroxylation
 - Other isoforms: Use respective probe substrates (e.g., Phenacetin for CYP1A2).
- **Procedure:**
 - Incubate the enzyme system with a probe substrate and NADPH-regenerating system.
 - Include **gedatolisib** at multiple concentrations.
 - Quantify the formation of the specific metabolite using LC-MS/MS.
 - Determine the IC₅₀ values for each CYP isoform.

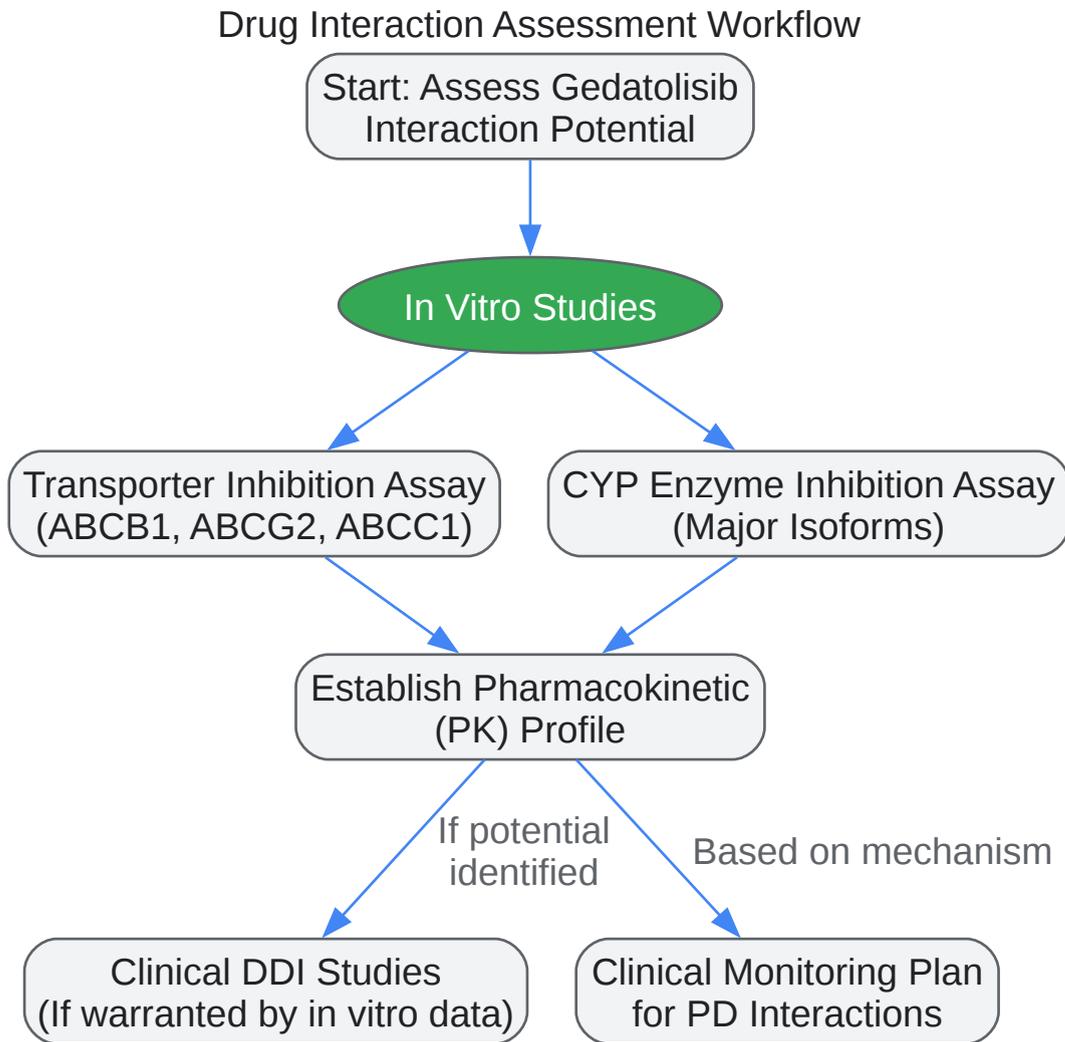
Pathway & Experimental Workflow

The diagram below illustrates the PI3K/AKT/mTOR (PAM) pathway that **gedatolisib** comprehensively inhibits, which is the source of its primary pharmacodynamic interaction risks.



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The following flowchart outlines a proposed high-level strategy for systematically evaluating **gedatolisib's** drug interaction potential.



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Frequently Asked Questions for a Research Setting

Q1: What is the most critical pharmacodynamic interaction to monitor in cell-based or animal studies? **A1: Hyperglycemia** is a critical on-target effect. In experiments, closely monitor blood glucose levels, especially if **gedatolisib** is co-administered with compounds known to affect glucose metabolism (e.g., corticosteroids in animal models). Preclinical models may require intervention with anti-diabetic agents [1].

Q2: Does the intravenous administration of gedatolisib reduce its interaction potential? **A2: Yes**, theoretically. **IV administration** avoids the gastrointestinal tract, eliminating interactions related to oral

absorption (e.g., gastric pH modifiers, chelating agents). It also bypasses first-pass metabolism in the liver, reducing initial interactions with intestinal and hepatic CYP3A4. However, interactions during distribution and elimination are still possible [2].

Q3: Are there any known interactions with palbociclib and fulvestrant from the VIKTORIA-1 trial?

A3: The trial results did not report any unexpected or novel **drug-drug interactions** for the **gedatolisib**, palbociclib, and fulvestrant triplet regimen. The safety profile was considered manageable, with low discontinuation rates due to treatment-related AEs (2.3% for the triplet). The observed toxicities (stomatitis, hyperglycemia) were consistent with the known effects of the PAM pathway inhibition [1] [7].

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